Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate

Description

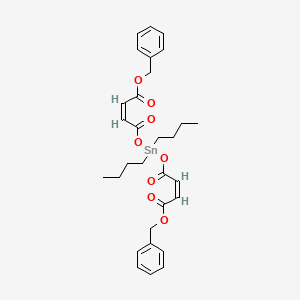

Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate (CAS: 7324-74-5) is an organotin compound with a complex structure featuring a central tin atom coordinated by dibutyl groups and two benzyl maleate ester moieties in a (Z,Z)-configuration . Its molecular formula is C₃₀H₃₆O₈Sn, and it is classified as a dibutyltin derivative, commonly used in industrial and research settings as a catalyst or stabilizer . The compound’s stereochemistry and ester substituents critically influence its physicochemical properties and biological interactions.

Properties

CAS No. |

7324-74-5 |

|---|---|

Molecular Formula |

C30H36O8Sn |

Molecular Weight |

643.3 g/mol |

IUPAC Name |

1-O-benzyl 4-O-[dibutyl-[(Z)-4-oxo-4-phenylmethoxybut-2-enoyl]oxystannyl] (Z)-but-2-enedioate |

InChI |

InChI=1S/2C11H10O4.2C4H9.Sn/c2*12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9;2*1-3-4-2;/h2*1-7H,8H2,(H,12,13);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-;;; |

InChI Key |

TUALPPJDVFLVNQ-KUAKSMGGSA-L |

Isomeric SMILES |

CCCC[Sn](OC(=O)/C=C\C(=O)OCC1=CC=CC=C1)(OC(=O)/C=C\C(=O)OCC2=CC=CC=C2)CCCC |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC1=CC=CC=C1)OC(=O)C=CC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin bis(benzyl maleate) can be synthesized through the reaction of dibutyltin oxide with benzyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction can be represented as follows:

Bu2SnO+2C6H5CH2O2CCH=CHCO2H→Bu2Sn(O2CCH=CHCO2CH2C6H5)2+H2O

Industrial Production Methods

On an industrial scale, the production of dibutyltin bis(benzyl maleate) involves the use of large-scale reactors and precise control of reaction conditions. The process may include steps such as purification and crystallization to obtain a high-purity product. The use of organo-magnesium or organo-aluminum compounds as intermediates can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin bis(benzyl maleate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

Reduction: Reduction reactions can convert dibutyltin bis(benzyl maleate) to lower oxidation state tin compounds.

Substitution: The maleate groups can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Dibutyltin bis(benzyl maleate) has several scientific research applications, including:

Mechanism of Action

The mechanism by which dibutyltin bis(benzyl maleate) exerts its effects involves coordination with various molecular targets. In polymerization reactions, it acts as a catalyst by coordinating with the monomer units and facilitating their polymerization through a coordination-insertion mechanism . In biological systems, the compound interacts with cellular components, potentially disrupting cellular processes and leading to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound shares structural homology with other dibutyltin maleate esters, differing primarily in ester substituents and stereochemistry:

Key Observations:

Physicochemical and Toxicological Properties

Stability and Reactivity

Toxicity Profile

Notes:

Bioactivity Insights

While the target compound lacks direct cytotoxic data, structurally related (E)-isomers of benzyl thioacrylate derivatives (e.g., ON 01910·Na) demonstrate potent anti-mitotic activity, with (E)-isomers outperforming (Z)-isomers by >10-fold in apoptosis induction . This highlights the critical role of geometry in bioactivity, likely due to steric effects on target binding.

Regulatory and Environmental Considerations

- EU REACH : Listed as hazardous, requiring registration for uses exceeding 1 ton/year .

- OSPAR List : Recognized as a priority hazardous substance due to persistence and toxicity in marine environments .

- Handling : Mandatory PPE (gloves, respirators) and containment measures to prevent occupational exposure .

Biological Activity

Benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo-1-phenyl-2,7,9-trioxa-8-stannatrideca-4,11-dien-13-oate (CAS 7324-74-5) is a complex organotin compound with potential applications in various biological contexts. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₆O₈Sn |

| Molecular Weight | 643.31 g/mol |

| Density | N/A |

| Boiling Point | 621.6 ± 65.0 °C |

| Flash Point | 329.8 ± 34.3 °C |

| LogP | 9.91 |

This compound exhibits various biological activities attributed to its unique structural features. Organotin compounds are known to interact with cellular membranes and enzymes due to their lipophilicity and ability to form complexes with biomolecules.

- Antimicrobial Activity : Research indicates that organotin compounds can exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting enzymatic functions necessary for growth and reproduction.

- Anticancer Potential : Some studies suggest that organotin derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : There is emerging evidence that certain organotin compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various organotin compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that benzyl (Z,Z)-8,8-dibutyl derivatives exhibited significant inhibition zones compared to control groups. The mechanism was linked to membrane disruption and interference with metabolic pathways in bacteria.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Pharmacological Applications

Given its biological activities, benzyl (Z,Z)-8,8-dibutyl-3,6,10-trioxo has potential applications in:

- Antimicrobial Agents : Development of new antibiotics or antifungal treatments.

- Cancer Therapeutics : Formulation of anticancer drugs targeting specific signaling pathways.

- Neuroprotective Drugs : Exploration for treatment options in neurodegenerative conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.